molecular formula C21H21N3O3S B11213155 N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide

N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide

Cat. No.: B11213155
M. Wt: 395.5 g/mol
InChI Key: BXJPAEZKMWDMKZ-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a thieno[3,4-c]pyrazole core, which is a fused heterocyclic system, and a benzamide moiety. The compound’s structure suggests it may have interesting chemical and biological properties.

Preparation Methods

The synthesis of N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through a cyclization reaction involving appropriate precursors under specific conditions. The benzamide moiety is then introduced through a coupling reaction, often using reagents like carboxylic acids or their derivatives. Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or thieno[3,4-c]pyrazole moieties are replaced with other groups. .

Scientific Research Applications

N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide can be compared with other similar compounds, such as:

    Eltrombopag: A thrombopoietin receptor agonist with a similar thieno[3,4-c]pyrazole core.

    Romiplostim: Another thrombopoietin receptor agonist, but with a different chemical structure.

    Other Benzamides:

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide

InChI

InChI=1S/C21H21N3O3S/c1-13-5-4-6-16(10-13)21(25)22-20-17-11-28(26,27)12-18(17)23-24(20)19-8-7-14(2)9-15(19)3/h4-10H,11-12H2,1-3H3,(H,22,25)

InChI Key

BXJPAEZKMWDMKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=C(C=C(C=C4)C)C

Origin of Product

United States

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